molecular formula C13H12BrNO2 B2715814 N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 56776-59-1

N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2715814
CAS No.: 56776-59-1
M. Wt: 294.148
InChI Key: VIMNNCATVXRXED-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2,5-dimethylfuran-3-carboxamide (CAS 56776-59-1) is a furan-carboxamide derivative with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 . This compound is part of a class of molecules recognized for their significant potential in antibacterial research, particularly against drug-resistant pathogens . Furan-carboxamide scaffolds are of high interest in medicinal chemistry because the carboxamide bond is a pivotal building unit that is highly resistant to hydrolysis, making it a stable and valuable component in the design of bioactive molecules . Research on structurally similar N-(4-bromophenyl)furan-2-carboxamide has demonstrated promising in vitro antibacterial activity against critically important, extensively drug-resistant (XDR) bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB) and methicillin-resistant Staphylococcus aureus (MRSA) . These pathogens are on the WHO's "Critical Priority" list, underscoring the urgent need for new therapeutic agents . The furan ring is a fundamental oxygen-containing heterocycle frequently found in active pharmaceutical ingredients and pharmacologically active compounds . This product is intended for research and scientific applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use. Similar furan-carboxamide compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled .

Properties

IUPAC Name

N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-8-7-12(9(2)17-8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMNNCATVXRXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Key Properties of Analogous Compounds

Compound Name Core Structure Halogen Synthesis Method Biological Activity (IC₅₀) Crystal Packing Features
N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide Furan carboxamide Br Not reported N/A Likely C–H⋯Br/π–π interactions
N-(4-fluorophenyl)maleimide Maleimide F Traditional 5.18 μM Smaller unit cells
N-(4-bromophenyl)quinoline-2-carboxamide Quinoline carboxamide Br Microwave-assisted N/A Not reported
(E)-1-(4-bromophenyl)methanimine Imidazole-4-imine Br Crystallization N/A a=8.0720 Å, α=81.16°

Biological Activity

N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and potential neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12BrNO2
  • Molecular Weight : 294.14 g/mol

The compound features a furan ring, a carboxamide functional group, and a brominated phenyl moiety, contributing to its unique chemical reactivity and biological activity.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties against various drug-resistant bacteria. Key findings include:

  • Target Bacteria : Effective against Acinetobacter baumannii and Klebsiella pneumoniae, both known for their resistance to multiple antibiotics.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific bacterial enzymes, inhibiting their function and leading to bactericidal effects .

Table 1: Antibacterial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii8 µg/mL
Klebsiella pneumoniae16 µg/mL
Staphylococcus aureus32 µg/mL

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

  • Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
  • Notable Findings : Compounds derived from this structure exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for therapeutic applications .

Table 2: Anticancer Efficacy

Cell LineIC50 (µM)
MCF-712.5
A54915.0
HT-2918.0

Neuroprotective Potential

Emerging studies suggest that this compound may also possess neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease:

  • Mechanism of Action : The compound may inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the brain.
  • Research Insight : Preliminary findings indicate that modifications to the compound could enhance its selectivity and potency against AChE, potentially leading to improved cognitive function in neurodegenerative diseases .

Case Studies and Research Findings

  • Antibacterial Study :
    • A study conducted by researchers evaluated the antibacterial activity of this compound against clinical isolates of drug-resistant bacteria. The results indicated significant inhibition of bacterial growth, particularly in strains resistant to conventional antibiotics.
  • Anticancer Screening :
    • In a comparative study on various derivatives of furan-based compounds, this compound was highlighted for its superior activity against breast cancer cell lines compared to other tested compounds, suggesting its potential as a lead compound for further development .
  • Neuroprotective Effects :
    • A recent investigation into the neuroprotective effects of related compounds found that derivatives similar to this compound showed promise in protecting neuronal cells from oxidative stress-induced damage .

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide?

The compound can be synthesized via a nucleophilic acyl substitution reaction. A general procedure involves reacting 2,5-dimethyl-3-furoyl chloride with 4-bromoaniline in anhydrous dioxane under basic conditions (e.g., triethylamine). After stirring, the product is precipitated, filtered, and recrystallized from alcohol-DMF mixtures to improve purity .

Q. How is the compound characterized for structural confirmation?

Standard characterization includes 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify aromatic protons and carbonyl groups. FT-IR confirms the presence of the carboxamide C=O stretch (~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., 346.054272 g/mol) ensures molecular formula accuracy .

Q. What solvents are optimal for recrystallization, and how does solubility affect experimental design?

The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves in DMF or dioxane. Recrystallization from alcohol-DMF mixtures (e.g., ethanol:DMF 3:1) yields high-purity crystals. Solvent choice impacts reaction kinetics and purification efficiency .

Q. What pharmacological targets or pathways are associated with this compound?

Derivatives of N-(4-bromophenyl) carboxamides show activity as formyl peptide receptor (FPR) agonists. In vitro assays, such as calcium mobilization and neutrophil chemotaxis, are used to evaluate FPR1/FPR2 activation. Specific substitutions (e.g., methoxybenzyl groups) influence receptor selectivity .

Q. How is thermal stability assessed, and what decomposition products are observed?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study thermal behavior. For example, vanadium complexes with similar N-(4-bromophenyl) ligands initiate polymerization at 80°C without decomposition, suggesting thermal resilience under controlled conditions .

Advanced Research Questions

Q. What mechanistic insights exist for its role in polymerization initiation?

Vanadium-based coordination complexes (e.g., [VO(BrC6_6H4_4N:C6_6H4_4)2_2OCH3_3) initiate methyl methacrylate (MMA) polymerization thermally. The rate depends on monomer concentration (order = 1.8) and initiator concentration (order = 0.5), indicating a radical propagation mechanism .

Q. How can biological activity assays be optimized for FPR agonist studies?

Use human neutrophil assays to monitor intracellular calcium flux (via fluorescent indicators like Fluo-4) and chemotaxis in Boyden chambers. Dose-response curves (0.1–10 µM) and FPR subtype-specific antagonists (e.g., WRW4 for FPR2) validate target specificity .

Q. What analytical methods resolve structural ambiguities in derivatives?

X-ray crystallography or NOESY NMR clarifies regiochemistry in substituted analogs. For isomers, reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS/MS fragmentation patterns differentiate positional bromine or methyl groups .

Q. How should researchers address contradictions in thermal stability data?

Cross-validate TGA/DSC results with kinetic studies (e.g., Arrhenius plots) under inert atmospheres. Conflicting decomposition temperatures may arise from impurities; repurification via column chromatography (silica gel, hexane:ethyl acetate) is recommended .

Q. What strategies mitigate discrepancies between in vitro and in vivo activity?

Perform metabolic stability assays (e.g., liver microsome incubation) to identify degradation pathways. For in vivo studies, formulate the compound in DMSO/PBS emulsions (≤1% DMSO) to enhance bioavailability while minimizing solvent toxicity .

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